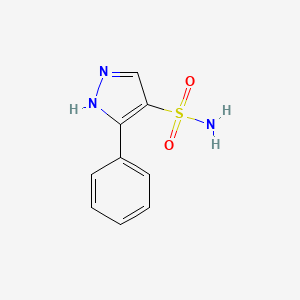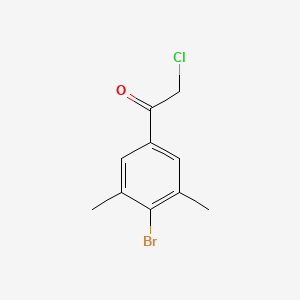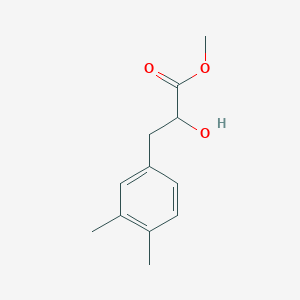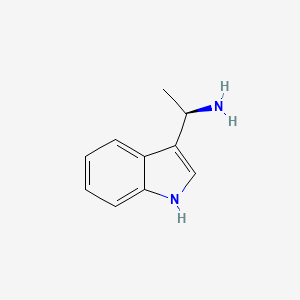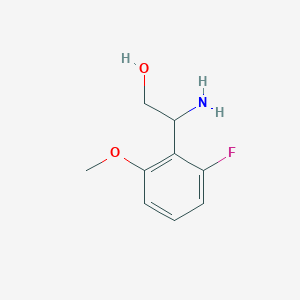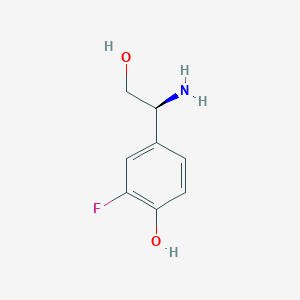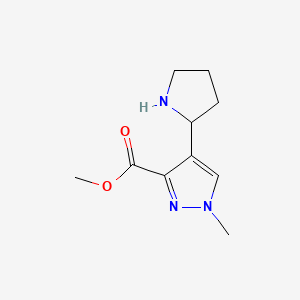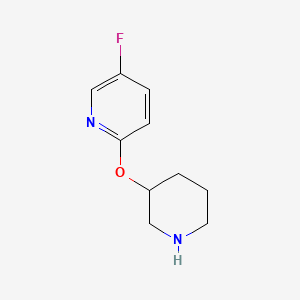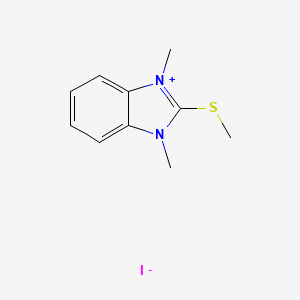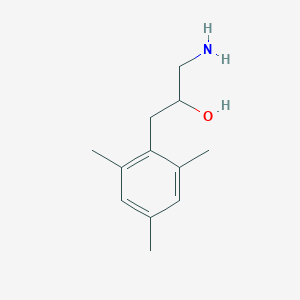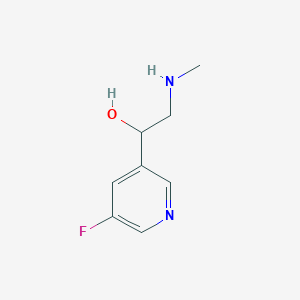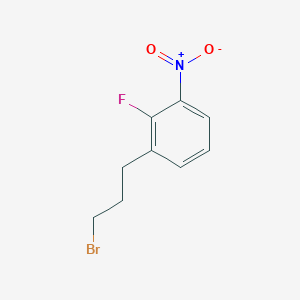
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzene, substituted with a bromopropyl group, a fluorine atom, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 2-fluoro-3-nitrobenzene.
Bromination: The nitro-substituted benzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the desired position.
Alkylation: Finally, the brominated intermediate undergoes alkylation with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps to ensure better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 1-(3-Aminopropyl)-2-fluoro-3-nitrobenzene.
Oxidation: Products include carboxylic acids and aldehydes derived from the oxidation of the alkyl chain.
科学的研究の応用
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including as antimicrobial or anticancer agents.
Chemical Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of diagnostic tools.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene depends on its specific application and the chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.
Oxidation: The alkyl chain undergoes oxidation through the formation of radical intermediates, leading to the formation of carboxylic acids or aldehydes.
類似化合物との比較
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
1-(3-Bromopropyl)-3-fluoro-2-nitrobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior.
1-(3-Bromopropyl)-2-chloro-3-nitrobenzene: Substitution of fluorine with chlorine, which can influence the compound’s electronic properties and reactivity.
特性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-4-7-3-1-5-8(9(7)11)12(13)14/h1,3,5H,2,4,6H2 |
InChIキー |
DIODOBATPYGHLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


